molecular formula C10H10N2 B3389845 1,2,3,4-Tetrahydroquinoline-5-carbonitrile CAS No. 939758-72-2

1,2,3,4-Tetrahydroquinoline-5-carbonitrile

Cat. No.: B3389845
CAS No.: 939758-72-2
M. Wt: 158.2 g/mol
InChI Key: ZAEOGUPVWLRFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroquinoline-5-carbonitrile is an organic compound . It is a derivative of tetrahydroquinoline, which is a semi-hydrogenated derivative of quinoline .


Synthesis Analysis

The synthesis of this compound and its analogs has been a topic of interest in medicinal chemistry . Various synthetic strategies have been used for constructing the core scaffold . For instance, one efficient one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives involved a multi-component reaction comprising of 1-alkylpiperidin-4-one .


Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, has been used to determine the precise molecular structures of the conformers of 1,2,3,4-tetrahydroquinoline .

Scientific Research Applications

Synthesis and Reactivity

  • 1,2,3,4-Tetrahydroquinoline-5-carbonitrile derivatives exhibit significant versatility in chemical synthesis. For example, Elkholy and Morsy (2006) reported on the synthesis of tetrahydroquinoline derivatives and their reactivity with various compounds, highlighting their potential in creating diverse chemical structures (Elkholy & Morsy, 2006). Liermann and Opatz (2008) utilized tetrahydroquinoline-1-carbonitriles in the one-pot synthesis of complex molecules like lamellarin U and lamellarin G trimethyl ether, demonstrating their utility in multistep organic synthesis (Liermann & Opatz, 2008).

Chemosensors and Metal Ion Detection

  • The compound has been used to develop novel chemosensors for metal ion detection. Shally et al. (2020) synthesized chemosensors using this compound for the selective identification of toxic Pd2+ ions, a significant advancement in environmental monitoring and safety (Shally et al., 2020).

Antifungal Applications

  • Gholap et al. (2007) explored the antifungal properties of tetrahydroquinoline-3-carbonitrile and its analogues, suggesting its potential in developing new antifungal agents (Gholap et al., 2007).

Green Chemistry

  • Mogle et al. (2015) described a green synthesis method for tetrahydroquinoline-3-carbonitrile derivatives, emphasizing the compound's role in environmentally friendly chemical processes (Mogle et al., 2015).

Pharmaceutical Synthesis

  • The compound is integral in synthesizing pharmacologically relevant structures. Wang et al. (2009) discussed the synthesis of optically pure tetrahydroquinolines, which are key components in various pharmaceuticals (Wang et al., 2009).

Sorption and Chromatography

  • Nekrasova et al. (2016) investigated the sorption characteristics of tetrahydroquinoline derivatives, which could have implications in chromatography and separation sciences (Nekrasova et al., 2016).

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroquinoline-5-carbonitrile is a type of isoquinoline alkaloid, which is a large group of natural products . Isoquinoline alkaloids, including 1,2,3,4-tetrahydroquinolines (THIQ), exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

It is known that thiq based compounds interact with their targets to exert biological activities . The exact interaction of this compound with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Thiq based compounds are known to affect various biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathways are dependent on the specific targets and mode of action of the compound.

Result of Action

Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at room temperature in a dark place under an inert atmosphere These conditions can help maintain the stability of the compound and potentially influence its action and efficacy

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1,3,5,12H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEOGUPVWLRFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2NC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301257150
Record name 5-Quinolinecarbonitrile, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939758-72-2
Record name 5-Quinolinecarbonitrile, 1,2,3,4-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939758-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Quinolinecarbonitrile, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroquinoline-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroquinoline-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydroquinoline-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
1,2,3,4-Tetrahydroquinoline-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
1,2,3,4-Tetrahydroquinoline-5-carbonitrile
Reactant of Route 5
1,2,3,4-Tetrahydroquinoline-5-carbonitrile
Reactant of Route 6
1,2,3,4-Tetrahydroquinoline-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.